6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine is a heterocyclic compound belonging to the imidazo[1,2-A]pyrazine class. This compound features a unique trifluoromethyl group, which significantly influences its chemical properties and biological activities. It is primarily studied for its potential applications in medicinal chemistry and agrochemicals.
The compound can be synthesized through various chemical methods, which typically involve the cyclization of suitable precursors. Its commercial availability is noted in chemical databases and suppliers, indicating its relevance in scientific research and industrial applications .
6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine is classified as a heterocyclic aromatic compound. Its structure includes both nitrogen and carbon atoms arranged in a specific cyclic configuration, which contributes to its reactivity and interaction with biological systems.
The synthesis of 6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine typically involves several steps:
The synthetic route can be optimized for industrial production by employing continuous flow reactors and automated systems to enhance yield and reproducibility .
The molecular formula of 6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine is , with a molecular weight of 235.59 g/mol.
Property | Data |
---|---|
IUPAC Name | 6-chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyrazine |
InChI | InChI=1S/C8H5ClF3N3/c1-4-2-15-3-5(9)14-6(7(15)13-4)8(10,11)12/h2-3H,1H3 |
InChI Key | BYXHHBPYGFHGGJ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CN2C=C(N=C(C2=N1)C(F)(F)F)Cl |
6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine can participate in various chemical reactions:
Common reagents for these reactions include:
The compound's physical properties include:
Key chemical properties include:
Physical and chemical analyses often involve techniques like Nuclear Magnetic Resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), and elemental analysis to confirm the structure and purity of the synthesized compound .
6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine has several significant applications:
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7